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Cat. No.: B1628513
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Introduction

Methylionone, a group of isomeric chemical compounds, is a widely utilized flavoring agent in
the food and fragrance industries. Possessing a characteristic floral, violet, and slightly fruity
aroma, it imparts unique sensory attributes to a variety of food products. This document
provides detailed application notes and protocols for the use of methylionone in food science
research, covering its flavor profile, recommended usage levels, stability, and analytical and
sensory evaluation methodologies. Its Generally Recognized as Safe (GRAS) status, as
determined by the Flavor and Extract Manufacturers Association (FEMA), underscores its
suitability for use in food.[1][2]

Physicochemical Properties and Flavor Profile

Methylionone isomers, primarily a-iso-methylionone, are key contributors to the flavor
profiles of many fruits and are used to create raspberry, strawberry, and other fruit-inspired
flavors.[3] The flavor profile is complex, with floral (violet, orris), woody, and fruity notes being
most prominent.

Table 1: Physicochemical Properties of Methylionone (Isomer Mixture)
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Property Value

Chemical Formula C14H220

Molar Mass 206.33 g/mol

Appearance Colorless to pale straw-colored liquid
Odor Floral, violet, woody, slightly fruity
Boiling Point Approximately 237 °C

| Solubility | Soluble in ethanol; insoluble in water |

Table 2: Sensory Profile of Methylionone

Attribute Description Intensity
Primary Floral (Violet, Orris) High
Secondary Woody Medium

| Tertiary | Fruity (Berry-like) | Low to Medium |

Applications in Food Products

Methylionone is a versatile flavoring ingredient used across a range of food categories. Its
ability to enhance and impart fruity and floral notes makes it particularly valuable in beverages,
baked goods, and confectionery. The FEMA GRAS status provides guidance on acceptable
usage levels in various food products.[1][4]

Table 3: Recommended Usage Levels of Methylionone in Various Food Categories (FEMA
GRAS)
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Maximum Usage Level

Food Category Typical Usage Level (ppm)

(ppm)
Beverages (non-alcoholic) 5-20 50
Baked Goods 10 - 50 100
Confectionery & Frostings 20 - 100 250
Chewing Gum 50 - 200 500
Ice Cream & Frozen Desserts 10-40 80

| Jams & Jellies | 15 - 60 | 120 |

Stability of Methylionone in Food Processing

The stability of flavoring compounds is critical to ensure a consistent and desirable sensory
experience throughout the product's shelf life. The stability of methylionone can be influenced
by factors such as temperature, pH, and light exposure during food processing and storage.[5]

6718l

o Thermal Stability: Methylionone is relatively stable at typical baking and pasteurization
temperatures, but prolonged exposure to high heat can lead to some degradation and loss of
the characteristic floral notes.[5]

e pH Stability: Methylionone is generally more stable in neutral to slightly acidic conditions
(pH 4-7).[9] In highly acidic or alkaline environments, degradation can occur, leading to a
diminished flavor impact.[5]

Experimental Protocols
Protocol 1: Sensory Evaluation of Methylionone in a
Beverage Matrix

This protocol outlines a method for determining the sensory threshold of methylionone and for
conducting a descriptive analysis of its flavor profile in a model beverage system.
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Objective: To determine the detection threshold and characterize the sensory attributes of
methylionone in a beverage.

Materials:

Methylionone (food grade)
e Deionized water
e Sucrose
« Citric acid
o Glass beakers and graduated cylinders
e Sensory evaluation booths with controlled lighting and ventilation[10]
e Odor-free sample cups with lids[11]
» Unsalted crackers and water for palate cleansing[12]
Procedure:
o Panelist Selection and Training:
o Recruit 15-20 panelists with prior experience in sensory evaluation.[13]
o Train panelists on the recognition of floral, woody, and fruity aroma and taste attributes.
e Sample Preparation:
o Prepare a base solution of 5% sucrose and 0.1% citric acid in deionized water.[12]
o Prepare a stock solution of methylionone (1000 ppm) in ethanol.

o Create a series of dilutions of methylionone in the base solution, ranging from 0.01 ppm
to 10 ppm.

o Detection Threshold Test (Ascending Forced-Choice Method):
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o Present panelists with three samples, two of which are the base solution and one
containing a low concentration of methylionone.[14]

o Ask panelists to identify the "odd" sample.

o Increase the concentration of methylionone in subsequent sets of samples until the
panelist correctly identifies the odd sample multiple times. The lowest consistently
detected concentration is the individual's detection threshold.[15][16]

o Quantitative Descriptive Analysis (QDA):[17][18][19]

o Present panelists with a sample of the base solution containing a supra-threshold
concentration of methylionone (e.g., 5 ppm).

o Ask panelists to rate the intensity of pre-defined sensory attributes (e.g., violet, orris,
woody, berry, sweet) on a 15-point line scale.[18]

Data Analysis:
o Calculate the group's best-estimate threshold (BET) for detection.

o Generate a spider-web plot to visualize the sensory profile of methylionone from the QDA
data.

Protocol 2: Quantification of Methylionone in a Food
Matrix by Headspace Gas Chromatography-Mass
Spectrometry (HS-GC-MS)

This protocol describes a method for the quantitative analysis of methylionone in a beverage
or similar liquid food matrix.

Obijective: To quantify the concentration of methylionone in a liquid food sample.
Materials and Instrumentation:

e Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
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e Headspace autosampler

e GC column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax)[20][21]
e Helium carrier gas

e Methylionone standard

« Internal standard (e.g., 2-octanol)

e Sodium chloride

» Headspace vials with septa

Procedure:

e Sample Preparation:

o

Pipette 5 mL of the liquid food sample into a 20 mL headspace vial.

Add 1 g of sodium chloride to the vial to increase the volatility of the analytes.[21]

[¢]

o

Spike the sample with a known concentration of the internal standard.

[e]

Seal the vial immediately.

e HS-GC-MS Analysis:

o Headspace Parameters:

» Incubation Temperature: 80°C

= Incubation Time: 20 minutes

» [njection Volume: 1 mL

o GC Parameters:

» [nlet Temperature: 250°C

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.researchgate.net/publication/305336267_Quantitative_determination_of_a-ionone_b-ionone_and_b-damascenone_and_enantiodifferentiation_of_a-ionone_in_wine_for_authenticity_control_using_multidimensional_gas_chromatography_with_tandem_mass_spe
https://pubmed.ncbi.nlm.nih.gov/27417694/
https://www.benchchem.com/product/b1628513?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27417694/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

= Oven Program: Start at 50°C, hold for 2 minutes, ramp to 230°C at 10°C/min, hold for 5
minutes.[20][21]

= Carrier Gas Flow: 1.0 mL/min (constant flow)

o MS Parameters:
= |on Source Temperature: 230°C
= Mass Range: m/z 40-350

» Scan Mode: Selected lon Monitoring (SIM) for target ions of methylionone and the
internal standard.

 Calibration and Quantification:
o Prepare a series of standard solutions of methylionone in the same matrix as the sample.
o Analyze the standards using the same HS-GC-MS method to generate a calibration curve.

o Quantify the concentration of methylionone in the sample by comparing its peak area to
the calibration curve.

Signaling Pathways and Receptor Interactions

The perception of flavor is a complex process involving both the sense of smell (olfaction) and
taste (gustation). Volatile compounds like methylionone are primarily detected by olfactory
receptors in the nasal cavity. While the specific receptors for all methylionone isomers are not
fully elucidated, research on the structurally similar -ionone has shown its interaction with the
olfactory receptor OR5A1.[22] Genetic variations in this receptor can influence an individual's
perception of B-ionone. It is plausible that methylionone isomers also interact with a subset of
olfactory receptors, contributing to their distinct aroma profile.

The taste receptors on the tongue are responsible for the five basic tastes: sweet, sour, salty,
bitter, and umami. While methylionone is not primarily a taste compound, its overall flavor
perception is a result of the integration of its aroma with the taste components of the food
matrix in the brain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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